![molecular formula C10H7Cl4NO2 B5758484 3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one](/img/structure/B5758484.png)
3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one
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Overview
Description
3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one, also known as AG-1478, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was first developed as a potential anticancer drug due to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. Since then, it has been extensively studied for its various biological and biochemical properties.
Mechanism of Action
3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one exerts its anticancer effects by inhibiting the activity of the EGFR tyrosine kinase. This kinase is a key regulator of cell growth and proliferation, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting this kinase, 3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet-derived growth factor receptor (PDGFR) tyrosine kinase activity, which plays a role in the development of fibrosis and other diseases. Additionally, it has been shown to inhibit the activity of the insulin-like growth factor-1 receptor (IGF-1R), which is involved in the regulation of cell growth and metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one for lab experiments is its high specificity for the EGFR tyrosine kinase. This allows for more precise targeting of this pathway and reduces the potential for off-target effects. However, one limitation of 3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one is its relatively low potency compared to other EGFR inhibitors. This may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one. Additionally, further studies are needed to explore the potential applications of 3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one in other disease areas, such as fibrosis and metabolic disorders. Finally, the use of 3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one in combination with other therapies, such as immunotherapy, is an area of active investigation.
Synthesis Methods
3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one can be synthesized through a multistep process involving the reaction of various reagents. The synthesis starts with the reaction of 5-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with trichloroacetyl isocyanate to form the corresponding isocyanate intermediate. The final step involves the reaction of the isocyanate intermediate with ammonia to form 3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one.
Scientific Research Applications
3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)-2-buten-1-one has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
(Z)-3-amino-4,4,4-trichloro-1-(5-chloro-2-hydroxyphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl4NO2/c11-5-1-2-7(16)6(3-5)8(17)4-9(15)10(12,13)14/h1-4,16H,15H2/b9-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHQIJDIKYMENF-WTKPLQERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C=C(C(Cl)(Cl)Cl)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(=O)/C=C(/C(Cl)(Cl)Cl)\N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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